2,5-Dioxopyrrolidin-1-YL octanoate

Vue d'ensemble

Description

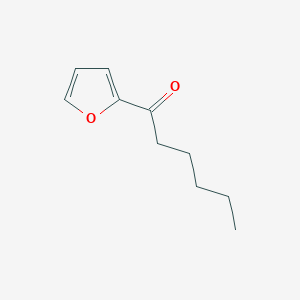

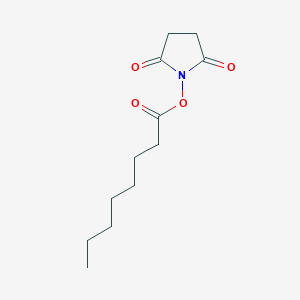

“2,5-Dioxopyrrolidin-1-YL octanoate” is a chemical compound with the CAS Number: 14464-30-3 and a molecular weight of 241.29 . Its IUPAC name is 1-(octanoyloxy)-2,5-pyrrolidinedione . It is used in the preparation of eliglustat and tartrate thereof .

Synthesis Analysis

The synthesis of “2,5-Dioxopyrrolidin-1-YL octanoate” involves the reaction of N-hydroxysuccinimide and triethyl amine dissolved in methylene chloride in an ice bath under nitrogen . Octanoyl chloride is added dropwise over a period of 0.5 hours . The resulting solution containing a white solid is stirred for 1 hour at room temperature . The white solid is separated by filtration, and the filtrate is subsequently washed with water and saturated aqueous sodium bicarbonate . The organic layer is then dried using sodium sulfate, filtered, and heptane is added . The resulting solution is subjected to rotoevaporation to remove most of the methylene chloride, resulting in the formation of a colorless to white flaky precipitate in heptane . The precipitate is filtered and washed with heptane . After drying, “2,5-Dioxopyrrolidin-1-YL octanoate” is obtained in a yield of 84% .Molecular Structure Analysis

The molecular formula of “2,5-Dioxopyrrolidin-1-YL octanoate” is C12H19NO4 . The InChI code is 1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dioxopyrrolidin-1-YL octanoate” include a density of 1.1±0.1 g/cm3, a boiling point of 333.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 155.3±23.2 °C . The index of refraction is 1.492 . It has 5 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique

Application in Medicinal Chemistry: Development of New Anticonvulsants

Summary of the Application

“2,5-Dioxopyrrolidin-1-YL octanoate” has been used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . This research was aimed at finding new, more effective, and/or safer therapeutics for epilepsy, a common and debilitating neurological disorder .

Methods of Application or Experimental Procedures

The researchers applied an optimized coupling reaction to yield several hybrid compounds. These compounds were then tested for their anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Results or Outcomes

The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Application in Pharmaceutical Chemistry: Preparation of Eliglustat

Summary of the Application

“2,5-Dioxopyrrolidin-1-YL octanoate” is used in the preparation of eliglustat . Eliglustat is a medication used for the long-term treatment of Gaucher’s disease .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using “2,5-Dioxopyrrolidin-1-YL octanoate” in the preparation of eliglustat are not detailed in the available literature .

Results or Outcomes

The outcome of this application is the production of eliglustat, a drug used in the treatment of Gaucher’s disease .

Application in Biochemistry: Cross-linking Reagent

Summary of the Application

Although not directly related to “2,5-Dioxopyrrolidin-1-YL octanoate”, a similar compound, bromoacetic acid N-hydroxysuccinimide ester, is used as a heterobifunctional cross-linking reagent . This allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .

Methods of Application or Experimental Procedures

The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .

Results or Outcomes

The outcome of this application is the formation of cross-linked compounds, which have various applications in biochemistry and molecular biology .

Application in Biochemistry: Protein Labeling

Summary of the Application

While not directly related to “2,5-Dioxopyrrolidin-1-YL octanoate”, a similar compound, bromoacetic acid N-hydroxysuccinimide ester, is used as a heterobifunctional cross-linking reagent . This allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .

Safety And Hazards

The safety data sheet for “2,5-Dioxopyrrolidin-1-YL octanoate” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-YL octanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.